
L-Cysteinyl-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Cysteinyl-L-glutamic acid is synthesized from L-glutamic acid and L-cysteine in the cytoplasm of cells. The reaction is catalyzed by the enzyme glutamate-cysteine ligase and requires adenosine triphosphate (ATP) as an energy source . The reaction conditions typically involve maintaining a physiological pH and temperature to ensure enzyme activity.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Yeasts such as Saccharomyces cerevisiae are commonly used due to their ability to produce high yields of the compound. Genetic engineering techniques are employed to enhance the production efficiency by optimizing the expression of key enzymes involved in the biosynthesis pathway .
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteinyl-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: The thiol group of the cysteine moiety can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products
The major products formed from these reactions include oxidized forms of the compound, such as disulfides, and various substituted derivatives depending on the reagents used .
Applications De Recherche Scientifique
L-Cysteinyl-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of glutathione and other related compounds.
Biology: It plays a crucial role in cellular redox homeostasis and detoxification processes.
Medicine: It is investigated for its potential therapeutic benefits in conditions associated with oxidative stress, such as neurodegenerative diseases and cancer.
Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives due to its antioxidant properties .
Mécanisme D'action
L-Cysteinyl-L-glutamic acid exerts its effects primarily through its role in the synthesis of glutathione. Glutathione acts as a major cellular antioxidant, protecting cells from oxidative damage by neutralizing reactive oxygen species. The compound also participates in the detoxification of harmful substances by forming conjugates with electrophilic compounds, facilitating their excretion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glutathione (gamma-L-glutamyl-L-cysteinyl-glycine): A tripeptide that includes an additional glycine residue.
Tiopronin: A thiol-containing compound used as a medication.
Bucillamine: Another thiol-containing compound with similar antioxidant properties
Uniqueness
L-Cysteinyl-L-glutamic acid is unique due to its role as an immediate precursor to glutathione, making it a critical component in maintaining cellular redox balance and detoxification processes. Its synthesis and regulation are tightly controlled, highlighting its importance in cellular physiology .
Propriétés
Numéro CAS |
87092-47-5 |
|---|---|
Formule moléculaire |
C8H14N2O5S |
Poids moléculaire |
250.27 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C8H14N2O5S/c9-4(3-16)7(13)10-5(8(14)15)1-2-6(11)12/h4-5,16H,1-3,9H2,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1 |
Clé InChI |
BUXAPSQPMALTOY-WHFBIAKZSA-N |
SMILES isomérique |
C(CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@H](CS)N |
SMILES canonique |
C(CC(=O)O)C(C(=O)O)NC(=O)C(CS)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


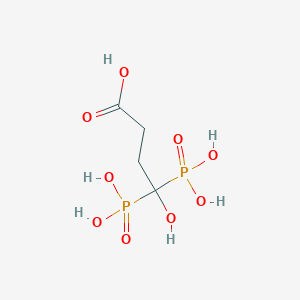
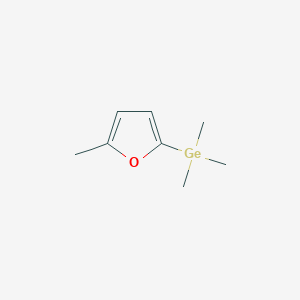
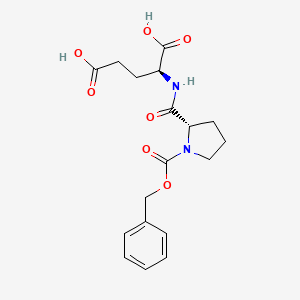
![2-[2,6-di(propan-2-yl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]deca-1,7-diene;chloride](/img/structure/B15211611.png)
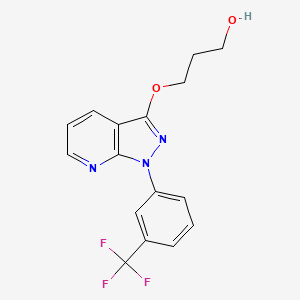
![(3z)-3-[(4-Chlorophenyl)imino]-2-benzofuran-1(3h)-one](/img/structure/B15211623.png)
![1-[(4-Fluorophenyl)methyl]-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B15211629.png)
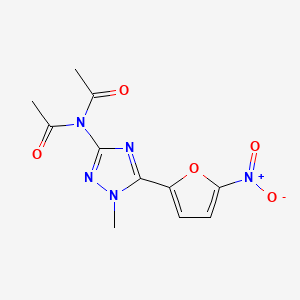
![1-(2-Methyl-3a,4,5,8,9,9a-hexahydrocycloocta[b]furan-3-yl)ethanone](/img/structure/B15211641.png)

![2-[4-(4-Methylbenzene-1-sulfonyl)-1,3-oxazol-5-yl]benzoic acid](/img/structure/B15211668.png)
![1H-Indole-3-carboxaldehyde, 1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B15211674.png)
![(3AS,4S,5S,6aR)-4-(2-(2-heptyl-1,3-dioxolan-2-yl)ethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B15211676.png)
![1-[4-Iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B15211684.png)
